molecular formula C19H18O2 B180367 8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- CAS No. 146885-82-7

8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-

Cat. No.: B180367
CAS No.: 146885-82-7
M. Wt: 278.3 g/mol
InChI Key: BBRNUTRKWSLVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- is a complex organic compound with the molecular formula C19H18O2 and a molecular weight of 278.35 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring fused to an acenaphthylene core, with multiple methyl groups and a hydroxyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    8H-Cyclopent[a]acenaphthylen-8-one: Lacks the hydroxyl and methyl groups present in the target compound.

    6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-8H-Cyclopent[a]acenaphthylen-8-one: Similar structure but with different functional groups.

Uniqueness

The uniqueness of 8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

9a-hydroxy-1,6,7,9-tetramethyl-9H-cyclopenta[a]acenaphthylen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-9-5-7-13-8-6-10(2)16-15(13)14(9)17-11(3)18(20)12(4)19(16,17)21/h5-8,12,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRNUTRKWSLVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C2C1(C3=C(C=CC4=C3C2=C(C=C4)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137780
Record name 6b,7-Dihydro-6b-hydroxy-1,6,7,9-tetramethyl-8H-cyclopent[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146885-82-7
Record name 6b,7-Dihydro-6b-hydroxy-1,6,7,9-tetramethyl-8H-cyclopent[a]acenaphthylen-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146885-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6b,7-Dihydro-6b-hydroxy-1,6,7,9-tetramethyl-8H-cyclopent[a]acenaphthylen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.